![molecular formula C8H14Cl2N6 B2515586 3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride CAS No. 2126159-74-6](/img/structure/B2515586.png)
3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride
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Overview
Description
Scientific Research Applications
Medicinal Chemistry
This compound and its derivatives have been used in medicinal chemistry for various purposes. For instance, they have been used for c-Met inhibition . c-Met is a protein kinase, and inhibiting it can be beneficial in treating certain types of cancer . In addition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .
Fluorescent Probes
These compounds have been used as fluorescent probes . Fluorescent probes are substances that absorb light at a certain wavelength and then emit light at a longer wavelength. They are used in many areas of biological research to visualize and track certain biological processes .
Structural Units of Polymers
These compounds have been incorporated into polymers for use in solar cells . The use of these compounds in solar cells can enhance their efficiency and stability .
BACE-1 Inhibition
These compounds have demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the production of beta-amyloid peptide, a substance that forms the plaques found in the brains of Alzheimer’s patients. Therefore, BACE-1 inhibitors could potentially be used in the treatment of Alzheimer’s disease .
Antibacterial Activity
A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Drug Design and Optimization
This compound has been used in structure-based drug design and medicinal chemistry lead optimization . It has been used as a selective c-Met inhibitor in the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been reported to target the c-met protein kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have shown to inhibit c-met protein kinase , which could suggest that this compound may interact with its targets to inhibit their function, leading to changes in cellular processes.
Result of Action
Inhibition of c-met protein kinase by similar compounds has been associated with decreased cellular growth and survival .
properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6.2ClH/c1-13(2)7-4-3-6-10-11-8(5-9)14(6)12-7;;/h3-4H,5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQLWAVAPQRHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN2C(=NN=C2CN)C=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride |
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